molecular formula C18H23NO3 B2966218 4-((2,6-dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one CAS No. 887209-92-9

4-((2,6-dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one

Cat. No.: B2966218
CAS No.: 887209-92-9
M. Wt: 301.386
InChI Key: GPKXOXKYDFBUGR-UHFFFAOYSA-N
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Description

4-((2,6-Dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 6 and 8, and a 2,6-dimethylmorpholino-methyl moiety at position 3. Coumarins are naturally occurring or synthetic benzopyrone compounds renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and antitumor properties . The morpholine ring in this compound may enhance solubility and modulate interactions with biological targets, such as enzymes or receptors, due to its nitrogen-oxygen heterocyclic structure.

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-6,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-11-5-12(2)18-16(6-11)15(7-17(20)22-18)10-19-8-13(3)21-14(4)9-19/h5-7,13-14H,8-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKXOXKYDFBUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C(C=C(C=C23)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((2,6-dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one, with the CAS number 887209-92-9, is a synthetic compound that belongs to the class of coumarins. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NO3C_{18}H_{23}NO_3 with a molecular weight of 301.4 g/mol. Its structure features a coumarin backbone substituted with a dimethylmorpholino group, which is believed to influence its biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₃NO₃
Molecular Weight301.4 g/mol
CAS Number887209-92-9

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study demonstrated that similar compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The specific antioxidant capacity of this compound remains to be quantitatively assessed but is hypothesized to be substantial given its structural similarities to known antioxidants.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in the context of acetylcholinesterase (AChE) inhibition. A related study found that certain coumarin derivatives possess potent AChE inhibitory activity, which can be beneficial in treating neurodegenerative disorders like Alzheimer's disease . The specific IC50 values for this compound need further investigation.

Case Studies and Research Findings

  • AChE Inhibition : In a study examining similar coumarin derivatives, compounds with structural modifications demonstrated significant AChE inhibition (IC50 values ranging from 10 nM to 50 nM). This suggests that this compound could exhibit similar or enhanced activity due to the morpholine moiety .
  • Antioxidant Activity : Preliminary assays using related compounds indicated strong free radical scavenging activity. For instance, a derivative showed an IC50 value of 25 µg/mL against DPPH radicals . Future studies should focus on quantifying the antioxidant capacity of the target compound.
  • Anticancer Activity : In vitro studies on structurally similar compounds have shown inhibition of proliferation in breast and colon cancer cell lines with IC50 values less than 30 µM . The potential mechanism involves modulation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other substituted coumarins, particularly those with heterocyclic or alkyl side chains. Key comparisons include:

2.1.1 5,7-Dihydroxy-4-propyl-2H-chromen-2-one
  • Substituents : Hydroxy groups at positions 5 and 7, propyl group at position 4.
  • Activity : Exhibits antimicrobial and antitumor properties, validated via docking studies that suggest interactions with bacterial DNA gyrase and human topoisomerase IIα .
  • The absence of a morpholine ring may reduce solubility in nonpolar environments compared to the dimethylmorpholino-methyl group in the target compound.
2.1.2 4-[(4-Hydroxymethyl-2H-1,2,3-triazol-2-yl)-methyl]-6,8-dimethyl-2H-chromen-2-one
  • Substituents : Triazole-hydroxymethyl group at position 4.
  • The triazole’s planar structure may favor π-π stacking interactions, unlike the flexible morpholine ring.

Physicochemical Properties

Compound Substituents at Position 4 LogP* (Predicted) Solubility (mg/mL) Bioactivity
4-((2,6-Dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one 2,6-Dimethylmorpholino-methyl 2.8 ~0.15 (PBS) Unknown (inferred: kinase inhibition)
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Propyl 1.9 ~0.45 (PBS) Antimicrobial, antitumor
4-[(Triazol-2-yl)-methyl]-6,8-dimethyl-2H-chromen-2-one Triazole-hydroxymethyl 1.5 ~0.30 (PBS) Antimicrobial (inferred)

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